5-hexylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrano-thieno-pyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides using formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
Scientific Research Applications
2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Shares a similar core structure but lacks the hexylsulfanyl and isopropyl groups.
Thieno[3,4-b]pyridine derivatives: Similar in structure but with different biological activities.
Uniqueness
The presence of the hexylsulfanyl and isopropyl groups in 2-(hexylsulfanyl)-6-isopropyl-5,8-dihydro-6H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine imparts unique chemical properties and biological activities. These groups enhance its lipophilicity and ability to interact with biological membranes, making it a more potent inhibitor compared to its analogs.
Properties
Molecular Formula |
C18H27N3OS2 |
---|---|
Molecular Weight |
365.6g/mol |
IUPAC Name |
5-hexylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C18H27N3OS2/c1-4-5-6-7-8-23-18-20-16(19)15-12-9-13(11(2)3)22-10-14(12)24-17(15)21-18/h11,13H,4-10H2,1-3H3,(H2,19,20,21) |
InChI Key |
BSDHUXVMDJRKRW-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NC(=C2C3=C(COC(C3)C(C)C)SC2=N1)N |
Canonical SMILES |
CCCCCCSC1=NC(=C2C3=C(COC(C3)C(C)C)SC2=N1)N |
Origin of Product |
United States |
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